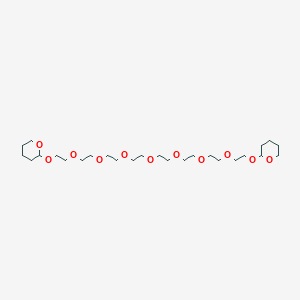

Thp-peg8-thp

Description

Properties

Molecular Formula |

C26H50O11 |

|---|---|

Molecular Weight |

538.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |

InChI |

InChI=1S/C26H50O11/c1-3-7-34-25(5-1)36-23-21-32-19-17-30-15-13-28-11-9-27-10-12-29-14-16-31-18-20-33-22-24-37-26-6-2-4-8-35-26/h25-26H,1-24H2 |

InChI Key |

HSNXMTFNRCUCOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to THP-PEG8-THP: A Heterobifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to THP-PEG8-THP

This compound is a heterobifunctional linker molecule integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. This compound serves as the crucial connecting bridge within a PROTAC, linking a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound features a central octaethylene glycol (PEG8) chain, which imparts hydrophilicity and flexibility to the PROTAC molecule. The ends of the PEG chain are capped with tetrahydropyran (B127337) (THP) groups. THP is a common protecting group for alcohols, and in this context, the terminal hydroxyl groups of the PEG chain are protected as THP ethers. This protection strategy allows for selective chemical modifications during the synthesis of the final PROTAC molecule.

Chemical Structure and Physicochemical Properties

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₂₆H₅₀O₁₁ | [1] |

| Molecular Weight | 538.67 g/mol | [1] |

| Appearance | Likely a colorless to off-white solid or liquid | Based on properties of similar PEG compounds. |

| SMILES | C1(OCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2)OCCCC1 | [1] |

| Purity | ≥98% | As offered by chemical suppliers.[1] |

| Topological Polar Surface Area (TPSA) | 101.53 Ų | Calculated. Indicates good potential for cell permeability. |

| logP (Octanol-Water Partition Coefficient) | 2.189 | Calculated. Suggests a degree of lipophilicity. |

| Hydrogen Bond Acceptors | 11 | Calculated. |

| Hydrogen Bond Donors | 0 | Calculated. |

| Rotatable Bonds | 26 | Calculated. Indicates high flexibility. |

| Solubility | Expected to be soluble in a range of organic solvents and have some aqueous solubility due to the PEG chain. | General property of PEGylated molecules. |

| Thermal Stability | Expected to be stable at room temperature for shipping and storage. | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature, a general synthetic route can be inferred from standard organic chemistry principles. The synthesis would involve the protection of the terminal hydroxyl groups of octaethylene glycol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

General Synthetic Protocol

Reaction: Protection of Octaethylene Glycol with Dihydropyran

Materials:

-

Octaethylene glycol (HO-(CH₂CH₂O)₈-H)

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS) or other mild acid catalyst

-

Dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve octaethylene glycol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution.

-

Add an excess (typically 2.2 to 2.5 equivalents) of 3,4-dihydro-2H-pyran (DHP) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure this compound.

Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the PEG backbone and the THP protecting groups and to ensure the correct proton and carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Role in PROTAC Technology and Mechanism of Action

This compound functions as a linker in a PROTAC, a bifunctional molecule designed to induce the degradation of a target protein of interest (POI). The fundamental mechanism of action of a PROTAC is to bring the POI into close proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).

The logical relationship of the components in a PROTAC and their mechanism of action can be visualized as follows:

References

The Strategic Role of the Thp-PEG8-Thp Linker in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.

The linker, far from being a mere spacer, plays a critical role in the efficacy of a PROTAC. Its length, chemical composition, and conformational flexibility are pivotal in dictating the overall performance of the molecule. This technical guide provides an in-depth examination of the mechanism of action of PROTACs, with a specific focus on the strategic importance of the Thp-PEG8-Thp linker, a homobifunctional polyethylene (B3416737) glycol (PEG)-based linker. While this compound itself is a precursor, its core PEG8 structure is integral to the final PROTAC's function after deprotection and conjugation. We will use a representative PROTAC targeting Indoleamine 2,3-dioxygenase 1 (IDO1) with a PEG8 linker as a primary example to illustrate the core concepts.[1]

The Core Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[2] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.

The general signaling pathway for PROTAC-mediated protein degradation is illustrated below:

References

The Tetrahydropyranyl Protecting Group in THP-PEG8-THP: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

The strategic deployment of protecting groups is a cornerstone of modern synthetic chemistry, particularly within the intricate landscape of drug development. Among these, the tetrahydropyranyl (THP) group offers a robust and versatile shield for hydroxyl functionalities. This guide provides an in-depth technical overview of the THP protecting group, specifically in the context of the bifunctional linker, THP-PEG8-THP, a molecule of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs).

The THP Protecting Group: A Core Concept

The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols, prized for its ease of introduction, stability across a range of reaction conditions, and facile cleavage under mild acidic conditions.[1][2] Chemically, a THP ether is an acetal (B89532), formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[3][4]

Key Characteristics of the THP Protecting Group:

-

Stability: THP ethers are stable to strongly basic conditions, organometallic reagents (like Grignards), and hydrides.[5]

-

Acid Lability: The acetal linkage is readily cleaved under mild acidic conditions, regenerating the parent alcohol.[3][6]

-

Introduction: The formation of a THP ether is typically achieved via an acid-catalyzed reaction between an alcohol and DHP.[3][4]

-

Drawbacks: The introduction of a THP group creates a new stereocenter, which can lead to a mixture of diastereomers if the original alcohol is chiral.[5]

This compound: A Bifunctional Linker for PROTACs

This compound is a bifunctional linker featuring a central octaethylene glycol (PEG8) chain capped at both ends with THP-protected hydroxyl groups. This molecule is primarily employed in the synthesis of PROTACs.[7][8]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[9] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[9]

The PEG linker in molecules like this compound plays a crucial role in determining the overall properties and efficacy of the resulting PROTAC.[10] The hydrophilic nature of the PEG chain can enhance the solubility of the often large and hydrophobic PROTAC molecule.[9][10] Furthermore, the length and flexibility of the PEG linker are critical for orienting the target protein and the E3 ligase in a productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[11]

Experimental Protocols

While specific, detailed experimental data for the synthesis of this compound is not extensively documented in readily available literature, the following protocols for the protection of a representative polyethylene (B3416737) glycol and the subsequent deprotection are based on well-established procedures for THP ether formation and cleavage.

THP Protection of Octaethylene Glycol

This protocol describes a general method for the protection of the terminal hydroxyl groups of octaethylene glycol using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

| Parameter | Condition |

| Reactants | Octaethylene glycol, 3,4-Dihydro-2H-pyran (DHP) |

| Catalyst | p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS) |

| Solvent | Dichloromethane (B109758) (CH2Cl2) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 30 minutes to several hours |

| Workup | Aqueous wash followed by extraction |

| Purification | Column chromatography |

Detailed Methodology:

-

To a solution of octaethylene glycol in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere, add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Cool the mixture to 0 °C and add 3,4-dihydro-2H-pyran (typically 2.2 equivalents for a diol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the THP-protected octaethylene glycol.

Deprotection of this compound

This protocol outlines the acidic hydrolysis of the THP ethers to regenerate the free hydroxyl groups of the PEG linker.

| Parameter | Condition |

| Reactant | This compound |

| Reagent | Acetic acid/THF/Water (e.g., 4:2:1 v/v/v) or p-Toluenesulfonic acid in an alcohol |

| Solvent | Tetrahydrofuran (B95107) (THF), Methanol (B129727), or Ethanol (B145695) |

| Temperature | Room temperature to 45 °C |

| Reaction Time | 1 to 17 hours |

| Workup | Neutralization and extraction |

| Purification | Typically used directly or purified by chromatography if necessary |

Detailed Methodology:

-

Dissolve the this compound in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 4:2:1 ratio).

-

Stir the solution at room temperature or slightly elevated temperature (e.g., 45 °C) for several hours, monitoring the deprotection by TLC.

-

Alternatively, dissolve the THP-protected PEG in an alcoholic solvent such as methanol or ethanol and add a catalytic amount of p-toluenesulfonic acid.[6]

-

Stir the reaction at room temperature until completion.[6]

-

Upon complete deprotection, carefully neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected PEG linker.

Visualizing the Core Processes

THP Protection and Deprotection Logic

Caption: Logic of THP protection and deprotection of an alcohol.

Experimental Workflow for PROTAC Synthesis using a THP-Protected Linker

Caption: General workflow for PROTAC synthesis.

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The THP protecting group is a valuable tool in the synthesis of complex molecules for drug discovery, offering a reliable method for the temporary masking of hydroxyl groups. In the context of this compound, this protection strategy enables the controlled, stepwise assembly of PROTACs. The PEG8 linker itself is integral to the function of the final PROTAC, influencing its solubility, cell permeability, and ability to induce the degradation of the target protein. While specific, published data on the synthesis of this compound is limited, the well-established chemistry of THP protection and deprotection provides a solid foundation for its application in the development of novel protein degraders. Further research and publication of detailed synthetic procedures for such linkers will undoubtedly accelerate the advancement of the PROTAC field.

References

- 1. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. precisepeg.com [precisepeg.com]

- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

Navigating In Vitro Assays: A Technical Guide to the Solubility and Stability of Thp-peg8-thp

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of the bifunctional linker Thp-peg8-thp, a molecule increasingly utilized in the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for the design and execution of reliable and reproducible in vitro assays. This document outlines the expected solubility and stability characteristics of this compound based on the properties of its constituent components: the tetrahydropyranyl (THP) protecting groups and the polyethylene (B3416737) glycol (PEG) spacer. Furthermore, it details generalized experimental protocols for researchers to determine these parameters within their specific assay systems.

Core Concepts: Understanding this compound

This compound is comprised of a central eight-unit polyethylene glycol (PEG8) chain flanked by two tetrahydropyranyl (THP) protecting groups. This structure imparts specific solubility and stability characteristics that are crucial for its application in drug discovery.

-

Polyethylene Glycol (PEG) Core: The PEG8 spacer is hydrophilic, a property known to enhance the aqueous solubility of conjugated molecules.[1][2] PEG linkers are also recognized for their biocompatibility and ability to reduce non-specific binding in biological assays.[3] While generally stable, PEG chains can be susceptible to oxidative degradation.[4]

-

Tetrahydropyranyl (THP) Protecting Groups: The THP groups are acetals that serve to protect hydroxyl functionalities. A key feature of the THP group is its stability profile: it is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions.[5] This pH-dependent lability is a critical consideration for assay and storage buffer selection. The THP group itself is also known to confer good solubility.

Solubility Profile of this compound

The solubility of this compound is governed by the amphiphilic nature of its structure. The hydrophilic PEG core contributes to aqueous solubility, while the more organic-soluble THP groups influence its solubility in non-polar solvents.

Table 1: Expected Solubility of this compound in Common Laboratory Solvents

| Solvent | Expected Solubility | Rationale |

| Aqueous Buffers (pH ≥ 7.0) | Moderate to High | The hydrophilic PEG8 chain enhances solubility in aqueous media. At neutral to basic pH, the THP groups are stable, and the overall molecule is expected to be soluble. |

| Aqueous Buffers (pH < 7.0) | Variable, potentially lower with time | While initially soluble, the acid-labile nature of the THP groups can lead to cleavage, resulting in the formation of byproducts and potentially altering the overall solubility. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with both polar and non-polar characteristics. |

| Dichloromethane (DCM) | High | DCM is a common organic solvent suitable for dissolving molecules with organic character like the THP groups. |

| Dimethylformamide (DMF) | High | DMF is another polar aprotic solvent that is effective in solubilizing a variety of organic compounds. |

Stability of this compound in In Vitro Environments

The stability of this compound is paramount for the integrity of in vitro assay results. The primary factor influencing its stability is the pH of the medium, due to the acid-labile THP protecting groups.

Table 2: Stability Considerations for this compound in In Vitro Assays

| Condition | Expected Stability | Rationale and Considerations |

| pH | Stable at neutral to basic pH (≥ 7.0). Unstable at acidic pH (< 7.0). | The THP ether linkage is susceptible to acid-catalyzed hydrolysis. Exposure to acidic conditions, even for short periods, can lead to the removal of the THP groups. |

| Temperature | Generally stable at standard assay temperatures (e.g., 37°C). Accelerated degradation may occur at elevated temperatures, especially under acidic or strongly basic conditions. | Elevated temperatures can accelerate chemical degradation pathways, including hydrolysis of the THP groups and potential oxidation of the PEG chain. |

| Enzymatic Degradation | Expected to be stable. | The ether linkages in the PEG chain and the acetal (B89532) linkages in the THP groups are not typically susceptible to cleavage by common cellular enzymes. |

| Oxidative Stress | Potentially susceptible. | The polyethylene glycol chain can be prone to oxidative degradation. The presence of oxidizing agents in the assay medium could compromise the integrity of the linker. |

Experimental Protocols

To ensure the successful application of this compound in in vitro assays, it is essential to experimentally verify its solubility and stability under the specific conditions of your system.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in a desired aqueous buffer.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

-

Ensure a visible amount of undissolved solid remains.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to determine the concentration of this compound.

-

The calculated concentration represents the equilibrium solubility.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Protocol for Assessing In Vitro Stability

This protocol provides a general method for evaluating the stability of this compound under various conditions relevant to in vitro assays.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration in the desired assay buffers (e.g., buffers at pH 5, 7.4, and 9).

-

-

Incubation:

-

Incubate the solutions at the desired temperature (e.g., 37°C).

-

Protect samples from light to prevent potential photodegradation.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

-

Quenching and Storage:

-

Immediately quench any potential degradation by adding a suitable solvent (e.g., ice-cold methanol) and store the samples at a low temperature (e.g., -20°C or -80°C) until analysis.

-

-

Analysis:

-

Analyze the samples from each time point using a validated stability-indicating HPLC or LC-MS method.

-

Quantify the percentage of intact this compound remaining at each time point relative to the amount at time zero.

-

Diagram 2: Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the in vitro stability of this compound over time.

Conclusion

This compound is a valuable tool in modern drug discovery, offering a balance of solubility and functionality. Its utility in in vitro assays is critically dependent on an understanding of its pH-sensitive stability and its solubility in various media. While the information provided in this guide offers a strong foundation based on the chemical properties of its components, researchers are strongly encouraged to perform the described experimental validations to ensure the accuracy and reliability of their in vitro data. By carefully considering the solubility and stability of this compound, scientists can build more robust and translatable assays, ultimately accelerating the drug development process.

References

In-Depth Technical Guide to Thp-peg8-thp: A Homobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thp-peg8-thp, a homobifunctional polyethylene (B3416737) glycol (PEG) linker, with a focus on its molecular properties, application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and detailed experimental considerations.

Core Molecular and Chemical Properties

This compound is a chemical compound featuring a central polyethylene glycol (PEG) chain of eight repeating ethylene (B1197577) glycol units. Both ends of the PEG chain are capped with a tetrahydropyranyl (THP) protecting group. The THP group is an acid-labile protecting group for alcohols, making this compound a valuable tool in multi-step organic synthesis.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₅₀O₁₁ | |

| Molecular Weight | 538.67 g/mol | |

| Appearance | Colorless to pale yellow oil | |

| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) | |

| Purity | Typically ≥95% |

Role in PROTAC Synthesis: A Logical Workflow

This compound serves as a homobifunctional linker in the synthesis of symmetric or pseudo-symmetric PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

The general workflow for synthesizing a symmetric PROTAC using this compound involves a two-step process:

-

Deprotection: The acid-labile THP protecting groups are removed to reveal the terminal hydroxyl groups of the PEG8 linker.

-

Conjugation: The deprotected diol linker is then conjugated to two equivalents of a warhead (a ligand for the target protein) or an E3 ligase ligand. For a symmetric PROTAC, the same molecule is attached to both ends.

Below is a Graphviz diagram illustrating this logical workflow.

Experimental Protocols

The following are detailed methodologies for the deprotection of this compound and its subsequent conjugation to form a symmetric PROTAC. These protocols are provided as a general guide and may require optimization for specific substrates.

Deprotection of this compound to HO-peg8-OH

Objective: To remove the THP protecting groups to yield the free diol linker.

Materials:

-

This compound

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Anhydrous methanol (B129727) (MeOH) or ethanol (B145695) (EtOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous methanol or ethanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.

-

Remove the alcohol solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude HO-peg8-OH.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Synthesis of a Symmetric PROTAC via Esterification

Objective: To conjugate the deprotected diol linker with two equivalents of a carboxylic acid-containing warhead.

Materials:

-

HO-peg8-OH (from the previous step)

-

Warhead with a carboxylic acid functional group (2.2 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

-

4-Dimethylaminopyridine (DMAP) as a catalyst

-

Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of the warhead (2.2 equivalents) and HO-peg8-OH (1 equivalent) in anhydrous DCM or DMF under a nitrogen atmosphere, add the coupling agent (e.g., DCC, 2.5 equivalents) and a catalytic amount of DMAP (0.2 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).

-

Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 5% aqueous lithium chloride, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final symmetric PROTAC.

Signaling Pathways and Mechanism of Action

It is crucial to understand that this compound, as a linker, does not have inherent activity in any signaling pathway. The biological effect of a PROTAC synthesized using this linker is entirely determined by the "warhead" that binds to the target protein and the "E3 ligase ligand" that recruits the ubiquitination machinery.

The diagram below illustrates the relationship between the PROTAC components and the resulting biological pathway modulation.

The general mechanism of action for a PROTAC is depicted in the following workflow diagram.

The Chemistry and Application of Thp-peg8-thp: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Thp-peg8-thp, a heterobifunctional linker critical in the development of advanced therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, purity standards, and key experimental protocols.

Commercial Availability and Purity of this compound

This compound and its tosylated analogue, Thp-peg8-tos, are available from a range of commercial suppliers. The purity of these compounds is a critical parameter for reproducible research and development. The table below summarizes the offerings from several key suppliers. Purity is typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Supplier | Compound | Stated Purity |

| BroadPharm, Inc. | THP-PEG7-Tos | 98% |

| ChemScene | This compound | ≥98% |

| DC Chemicals | THP-PEG8-Tos | Not specified |

| TargetMol Chemicals Inc. | THP-PEG8-Tos | 98.00% |

| Shaanxi Xinyan Bomei Biotechnology Co., Ltd. | THP-PEG8-Tos | 95% (HPLC) |

| Xinyanpomei | THP-PEG8-Tos | 98% |

| A2B Chem LLC | THP-PEG8-Tos | 98% |

| 1Pluschem LLC | THP-PEG8-Tos | 98% |

Experimental Protocols

Synthesis of this compound

Materials:

-

Octaethylene glycol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve octaethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a catalytic amount of PPTS or TsOH to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 3,4-dihydro-2H-pyran (DHP) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Thp-peg8-oh.

-

To obtain this compound, the remaining terminal hydroxyl group can be similarly protected by reacting the purified Thp-peg8-oh with DHP and an acid catalyst.

Note: The formation of a di-protected product (this compound) and unreacted starting material is possible. Careful control of stoichiometry and reaction conditions, followed by chromatographic purification, is crucial to isolate the mono-protected intermediate.

Purity Determination by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for assessing the purity of PEGylated compounds like this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer.

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 15 minutes).

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.

-

Detection: UV detection at a low wavelength (e.g., 214 nm) and mass spectrometry in positive ion mode.

-

Mass Spectrometer: An electrospray ionization (ESI) source is commonly used. The mass range should be set to encompass the expected molecular weight of this compound and any potential impurities.

Procedure:

-

Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of water and acetonitrile).

-

Perform serial dilutions to create a calibration curve if quantitative analysis is required.

-

Inject the sample onto the HPLC system.

-

Analyze the resulting chromatogram for the presence of a major peak corresponding to this compound and any impurity peaks.

-

The mass spectrometer will confirm the identity of the main peak and any impurities by their mass-to-charge ratio (m/z).

-

Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if using a non-deuterated solvent that does not provide a lock signal.

¹H NMR Analysis:

-

Characteristic signals for the PEG backbone will appear as a complex multiplet in the region of 3.5-3.8 ppm.

-

The protons of the THP group will appear as multiplets between 1.5 and 4.7 ppm. The anomeric proton of the THP group is typically found around 4.6 ppm.

-

Integration of the signals corresponding to the PEG and THP protons can be used to confirm the structure and assess the degree of protection.

¹³C NMR Analysis:

-

The carbons of the PEG backbone will resonate in the region of 60-75 ppm.

-

The carbons of the THP group will appear in the region of 20-100 ppm.

Application in PROTAC-Mediated Protein Degradation

This compound is frequently used as a linker in the design of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Signaling Pathway of PROTAC Action

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.

Navigating the Safety Landscape of Thp-peg8-thp: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling guidelines for Thp-peg8-thp, a heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates safety protocols based on the known properties of its constituent parts: the Tetrahydropyranyl (THP) protecting groups and the Polyethylene (B3416737) Glycol (PEG) linker. It is imperative that this guide is used in conjunction with standard laboratory safety practices and a thorough risk assessment for any specific experimental protocol.

Chemical Identity and Physicochemical Properties

This compound is comprised of a central polyethylene glycol (PEG) chain of eight ethylene (B1197577) oxide units, capped at both ends with tetrahydropyranyl (THP) ether groups. The PEG component imparts hydrophilicity and biocompatibility, while the THP groups serve as protecting groups for terminal hydroxyl functionalities, which are stable under basic conditions but labile to acid.

Table 1: Physicochemical Properties of this compound Components

| Property | Tetrahydropyran (THP) | Polyethylene Glycol (PEG 8000) | This compound (Predicted) |

| Appearance | Colorless liquid | White to off-white solid (flakes or powder) | Likely a viscous liquid or waxy solid |

| Molecular Formula | C₅H₁₀O | (C₂H₄O)n H₂O | C₂₆H₅₀O₁₁ |

| Molecular Weight | 86.13 g/mol | ~8000 g/mol | 538.67 g/mol |

| Solubility | Soluble in organic solvents | Soluble in water and many organic solvents | Expected to have good solubility in a range of aqueous and organic solvents |

| Stability | May form explosive peroxides upon storage. Sensitive to acidic conditions. | Stable under normal conditions. | The THP ether linkages are acid-labile. The PEG backbone is generally stable. |

Hazard Identification and Toxicological Profile

A specific toxicological profile for this compound is not currently available. The following information is based on the known hazards of its components.

Tetrahydropyran (THP):

-

Flammability: Highly flammable liquid and vapor.

-

Peroxide Formation: May form explosive peroxides upon prolonged storage, especially in the presence of air and light.

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

Polyethylene Glycol (PEG):

-

General Toxicity: PEGs are generally considered to be of low toxicity and are widely used in pharmaceutical and cosmetic applications. They are recognized as Generally Recognized as Safe (GRAS) by the FDA.[1]

-

High Molecular Weight PEGs: Some studies on high-molecular-weight PEGs administered long-term have shown potential for tissue vacuolation in organs such as the spleen, lymph nodes, and kidneys, without an inflammatory response.[2][3] A low-level IgM antibody response against PEG has also been observed.[2][3]

-

Immunogenicity: While PEGylation is often used to reduce the immunogenicity of therapeutic proteins, anti-PEG antibodies have been reported, which can lead to loss of product efficacy and potential safety consequences.[4]

Based on this information, this compound should be handled as a potentially hazardous substance. The primary concerns are the flammability and peroxide-forming potential of the THP moiety and the unknown long-term effects of the complete molecule.

Handling and Storage

Personal Protective Equipment (PPE)

A standardized approach to PPE selection is crucial when handling this compound. The following diagram outlines a recommended workflow for selecting appropriate PPE.

Caption: PPE selection workflow for handling this compound.

Storage

Proper storage is critical to maintain the integrity and safety of this compound.

-

Temperature: Store at –20°C in a sealed container.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent peroxide formation and degradation.

-

Light: Protect from light.

-

Incompatibilities: Keep away from strong acids and oxidizing agents.

Experimental Protocols

General Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Dispensing: If the compound is a solid, avoid creating dust. If it is a liquid, handle with care to prevent splashes. Use appropriate, clean, and dry utensils for transfer.

-

Dissolution: When preparing solutions, use anhydrous solvents such as DMF or DMSO to avoid premature cleavage of the acid-labile THP groups.[5]

-

Waste Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

-

Decontamination: Clean any spills promptly with an appropriate absorbent material and decontaminate the area.

Spill Response Protocol

The following flowchart outlines the steps to be taken in the event of a this compound spill.

Caption: Workflow for responding to a this compound spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Stability and Reactivity

-

Chemical Stability: this compound is stable under recommended storage conditions. However, the THP ether linkages are susceptible to cleavage under acidic conditions.

-

Reactivity: Avoid contact with strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide and carbon dioxide.

-

Hazardous Polymerization: Has not been reported to occur.

Conclusion

While this compound is a valuable tool in drug discovery and development, it is essential to handle it with the care and respect due to a potentially hazardous chemical. The guidelines presented in this technical guide, based on the properties of its constituent parts, provide a framework for its safe handling and use in a research setting. Researchers are strongly encouraged to perform a thorough risk assessment before beginning any work with this compound and to always adhere to the principles of good laboratory practice.

References

- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicity of high-molecular-weight polyethylene glycols in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creativepegworks.com [creativepegworks.com]

- 5. THP-PEG8-Tos, CAS 669556-37-0 | AxisPharm [axispharm.com]

The Strategic Role of the PEG8 Linker in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This technical guide provides an in-depth exploration of the role of the polyethylene (B3416737) glycol (PEG) 8 (PEG8) linker in PROTAC design, a frequently employed and often successful starting point for linker optimization. We will delve into the multifaceted contributions of the PEG8 linker to PROTAC performance, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Centrality of the Linker in PROTAC Function

PROTACs function by inducing proximity between a target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1] The linker is not a passive component in this process; its length, composition, and flexibility are paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][2] An improperly designed linker can lead to steric hindrance, preventing the formation of the ternary complex, or result in a non-productive orientation that does not facilitate ubiquitin transfer.[3]

The Advantages of PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design for several key reasons:

-

Enhanced Solubility: PROTACs are often large, complex molecules with a tendency towards poor aqueous solubility. The hydrophilic nature of the PEG linker can significantly improve the overall solubility of the PROTAC, which is crucial for its handling and bioavailability.

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating passage across the lipophilic cell membrane.

-

Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity, making it a safe and attractive choice for therapeutic applications.

-

Synthetic Tractability: Bifunctional PEG linkers of various lengths are commercially available, enabling the systematic and rapid synthesis of PROTAC libraries for linker optimization studies.

The Specific Role of the PEG8 Linker

An 8-unit polyethylene glycol (PEG8) linker is a popular starting point in many PROTAC design campaigns. This choice is based on a balance of properties that often prove effective for initial studies:

-

Optimal Length for Ternary Complex Formation: The PEG8 linker provides a substantial yet flexible spacer that can span the distance between the POI and the E3 ligase, facilitating the formation of a productive ternary complex without the excessive entropic penalty that can be associated with very long linkers.

-

Favorable Physicochemical Properties: The inclusion of eight ethylene (B1197577) glycol units imparts significant hydrophilicity, often improving the solubility and drug-like properties of the resulting PROTAC.

-

Flexibility for Conformational Sampling: The inherent flexibility of the PEG8 chain allows the PROTAC to explore a range of conformations, increasing the probability of achieving an orientation that is conducive to efficient ubiquitination.

Quantitative Impact of PEG8 Linker Length on PROTAC Efficacy

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Empirical testing of varying linker lengths is therefore a critical step in PROTAC optimization. The following tables summarize both hypothetical and literature-derived data illustrating the impact of PEG linker length on PROTAC performance, with PEG8 often serving as a reference point.

Table 1: Hypothetical Linker Length Optimization for Protein X Degradation

| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-1 | PEG4 | 850 | 45 |

| PROTAC-2 | PEG6 | 210 | 78 |

| PROTAC-3 | PEG8 (starting point) | 75 | 92 |

| PROTAC-4 | PEG10 | 95 | 89 |

| PROTAC-5 | PEG12 | 350 | 65 |

| DC50: The concentration of PROTAC required to induce 50% degradation of the target protein. | |||

| Dmax: The maximum percentage of protein degradation observed. |

In this hypothetical case, the PROTAC with the PEG8 linker (PROTAC-3) demonstrates the highest potency (lowest DC50) and efficacy (highest Dmax). Both shorter and longer linkers resulted in a decrease in degradation activity.

Table 2: Degradation of IDO1 by a Thalidomide-Based PROTAC with a PEG8 Linker

| Parameter | Value |

| DC50 | 50-100 nM |

| Dmax | >90% |

| Data is illustrative of typical results for an effective PROTAC. |

This data for an Indoleamine 2,3-dioxygenase 1 (IDO1) targeting PROTAC highlights the successful application of a PEG8 linker in achieving potent and efficacious degradation of a therapeutically relevant target.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: PROTAC-mediated protein degradation pathway.

Caption: General experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed protocols for key assays used to evaluate the efficacy of PROTACs.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC measures the heat change upon binding of two molecules, providing thermodynamic parameters of the interaction.

Protocol:

-

Sample Preparation:

-

Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same dialysis buffer to minimize heats of dilution.

-

Degas both solutions to prevent air bubbles.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.

-

-

Titration:

-

Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants.

-

Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to study the kinetics of biomolecular interactions in real-time.

Protocol:

-

Chip Preparation:

-

Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

-

-

Interaction Analysis:

-

Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (association and dissociation rates).

-

To study ternary complex formation, inject the second protein partner (e.g., POI) in the presence of the PROTAC.

-

-

Data Analysis:

-

Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Conclusion

The PEG8 linker is a critical and versatile tool in the design and development of effective PROTACs. Its favorable physicochemical properties, including enhanced solubility and biocompatibility, combined with its optimal length and flexibility for facilitating ternary complex formation, make it an excellent starting point for linker optimization. However, it is imperative to recognize that the "one-size-fits-all" approach does not apply to PROTAC design. The empirical determination of the optimal linker length and composition through systematic synthesis and rigorous experimental evaluation remains a cornerstone of developing potent and selective protein degraders. As our understanding of the structural and dynamic nature of the ternary complex deepens, driven by advances in structural biology and computational modeling, the rational design of linkers, including PEG8 and its derivatives, will continue to be a key driver of innovation in the field of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of THP-PEG8-THP PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical component that influences the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby affecting the efficiency and selectivity of protein degradation.

Polyethylene glycol (PEG) chains are frequently employed as linkers in PROTAC design due to their hydrophilicity, biocompatibility, and ability to provide the necessary length and flexibility. THP-PEG8-THP is a homobifunctional linker composed of an octaethylene glycol (PEG8) core, with both ends capped by tetrahydropyran (B127337) (THP) groups. The THP group serves as a protecting group for the terminal hydroxyl groups of the PEG chain. This protected linker can be incorporated into a PROTAC synthesis scheme, and the THP groups can be subsequently removed under acidic conditions to reveal the terminal hydroxyls for conjugation with the target protein and E3 ligase ligands.

This document provides a detailed protocol for the synthesis of the this compound PROTAC linker, based on the acid-catalyzed reaction of octaethylene glycol with 3,4-dihydro-2H-pyran (DHP).

Data Presentation

| Parameter | Value | Reference |

| Product Name | This compound | N/A |

| Molecular Formula | C₂₆H₅₀O₁₁ | [1] |

| Molecular Weight | 538.67 g/mol | [1] |

| Starting Material | Octaethylene Glycol | N/A |

| Reagent | 3,4-Dihydro-2H-pyran (DHP) | [2][3] |

| Catalyst | p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | [2] |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | |

| Reaction Temperature | 0 °C to Room Temperature | General Knowledge |

| Reaction Time | 2-4 hours | General Knowledge |

| Purification Method | Column Chromatography |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from octaethylene glycol and 3,4-dihydro-2H-pyran.

Materials:

-

Octaethylene glycol

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for column chromatography elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a solution of octaethylene glycol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add 3,4-dihydro-2H-pyran (2.5 equivalents).

-

Cool the mixture to 0 °C using an ice bath.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents) to the solution.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the THP and PEG moieties.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Deprotection of this compound

This protocol describes the removal of the THP protecting groups to yield the free diol, octaethylene glycol bis-hydroxyl-PEG8.

Materials:

-

This compound

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of acetic acid, tetrahydrofuran, and water (e.g., in a 3:1:1 ratio).

-

Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvents under reduced pressure to obtain the deprotected octaethylene glycol.

Mandatory Visualization

Caption: Synthesis workflow for this compound.

Caption: Logical flow of PROTAC synthesis using this compound.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing a Thp-PEG8-Thp Linker

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2][3] These heterobifunctional molecules consist of two key ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2][3] The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and cell permeability.[5][6]

This document provides a detailed guide for the synthesis of PROTACs using a Thp-PEG8-Thp linker. The tetrahydropyranyl (THP) groups serve as protecting groups for the terminal hydroxyl functionalities of the PEG8 linker.[7][8] The synthetic strategy involves a modular approach, beginning with the deprotection of the THP groups, followed by sequential functionalization and coupling with a warhead (targeting the POI) and an E3 ligase ligand.

Data Presentation

The following table summarizes representative quantitative data for a BRD4-targeting PROTAC, demonstrating the typical parameters used to evaluate PROTAC efficacy.

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |

| BRD4 Degrader | BRD4 | VHL | HeLa | 10 | >90 |

| HCT116 | 15 | >90 | |||

| Inactive Control | BRD4 | VHL (inactive) | HeLa | >10,000 | <10 |

| HCT116 | >10,000 | <10 |

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[4][9][10] Dmax: The maximum percentage of target protein degradation achieved.[4][9][10]

Experimental Protocols

This section outlines a detailed, multi-step protocol for the synthesis of a BRD4-targeting PROTAC using a this compound linker, a JQ1-based warhead, and a pomalidomide-based E3 ligase ligand.

Step 1: Deprotection of this compound

This initial step removes the THP protecting groups to yield the free diol linker.[7][8]

Reagents and Materials:

-

This compound

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a 4:2:1 mixture of acetic acid, THF, and water.

-

Stir the reaction mixture at 45°C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvents under reduced pressure using a rotary evaporator to obtain HO-PEG8-OH. The crude product is often used in the next step without further purification.

Step 2: Mono-tosylation of HO-PEG8-OH

This step selectively activates one of the hydroxyl groups for subsequent functionalization.

Reagents and Materials:

-

HO-PEG8-OH

-

Tosyl chloride (TsCl)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve HO-PEG8-OH in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of tosyl chloride (1.0 equivalent) in anhydrous DCM.

-

Stir the reaction at 0°C for 2-3 hours and then allow it to warm to room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield TsO-PEG8-OH.

Step 3: Conversion to an Azido-Alcohol Linker

The tosyl group is displaced with an azide (B81097), a versatile functional group for "click chemistry" or reduction to an amine.

Reagents and Materials:

-

TsO-PEG8-OH

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve TsO-PEG8-OH in DMF in a round-bottom flask.

-

Add sodium azide (1.5 equivalents).

-

Heat the reaction mixture to 60-70°C and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography to obtain N3-PEG8-OH.

Step 4: Synthesis of an Amine-Functionalized Linker

The azide is reduced to a primary amine.

Reagents and Materials:

-

N3-PEG8-OH

-

Triphenylphosphine (B44618) (PPh3) or Palladium on carbon (Pd/C) and Hydrogen (H2)

-

Tetrahydrofuran (THF)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

Procedure (Staudinger Reduction):

-

Dissolve N3-PEG8-OH in THF.

-

Add triphenylphosphine (1.2 equivalents).

-

Stir the mixture at room temperature for 2-3 hours.

-

Add water to the reaction mixture and stir for an additional 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Concentrate the reaction mixture and purify by flash column chromatography or preparative HPLC to yield H2N-PEG8-OH.

Step 5: Coupling of the Warhead (JQ1 derivative)

An amide bond is formed between the amine-functionalized linker and a carboxylic acid-functionalized warhead.

Reagents and Materials:

-

H2N-PEG8-OH

-

JQ1-COOH (a derivative of JQ1 with a carboxylic acid handle)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve JQ1-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature.

-

Add a solution of H2N-PEG8-OH (1.0 equivalent) in anhydrous DMF.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography to yield JQ1-PEG8-OH.

Step 6: Functionalization of the Linker's Other End

The remaining hydroxyl group is converted to a carboxylic acid.

Reagents and Materials:

-

JQ1-PEG8-OH

-

Succinic anhydride (B1165640)

-

DCM

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve JQ1-PEG8-OH in DCM.

-

Add pyridine and succinic anhydride (1.5 equivalents).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Concentrate the reaction mixture and purify by preparative HPLC to yield JQ1-PEG8-COOH.

Step 7: Final Coupling of the E3 Ligase Ligand (Pomalidomide derivative)

The final PROTAC is assembled by forming an amide bond with an amine-functionalized E3 ligase ligand.

Reagents and Materials:

-

JQ1-PEG8-COOH

-

Pomalidomide-NH2 (an amine-functionalized pomalidomide)

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Follow the amide coupling procedure outlined in Step 5, using JQ1-PEG8-COOH and Pomalidomide-NH2 as the coupling partners.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product.

-

Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Mandatory Visualization

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of a BRD4-targeting PROTAC.

BRD4 Signaling Pathway

Caption: PROTAC-mediated degradation of BRD4 and its downstream signaling effects.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Ligand Conjugation to Thp-PEG8-Thp

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical conjugation of ligands to the bifunctional linker, Thp-PEG8-Thp. This linker consists of an eight-unit polyethylene (B3416737) glycol (PEG) spacer with both ends protected by tetrahydropyranyl (Thp) groups. The protocols outlined below describe the necessary steps of deprotection, activation, and final ligand attachment, which are critical for the development of targeted therapeutics, imaging agents, and other advanced bioconjugates.

Overview of this compound Conjugation Chemistry

This compound is a versatile linker used to conjugate two molecules of interest or to attach a molecule to a surface. The chemical structure features a hydrophilic PEG spacer that can improve the solubility and pharmacokinetic properties of the conjugated molecule.[1][2] The terminal hydroxyl groups of the PEG chain are protected by Thp ethers. This protecting group is stable under basic and other non-acidic conditions but can be readily removed under acidic conditions to reveal the reactive hydroxyl groups.[3][4][5]

The general strategy for ligand conjugation to this compound involves a three-step process:

-

Deprotection: Removal of the Thp protecting groups to expose the terminal hydroxyl groups of the PEG8 linker.

-

Activation: Conversion of the terminal hydroxyl groups into more reactive functional groups. The choice of activation chemistry is dictated by the functional groups present on the ligand to be conjugated.

-

Ligand Conjugation: Reaction of the activated PEG8 linker with the ligand to form a stable covalent bond.

Below is a diagram illustrating the overall logical workflow for ligand conjugation to this compound.

Experimental Protocols

Deprotection of this compound

This protocol describes the removal of the Thp protecting groups from this compound to yield the diol, HO-PEG8-OH. Acid-catalyzed hydrolysis is a common and effective method for this transformation.[5]

Materials:

-

This compound

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve this compound in a 3:1:1 mixture of THF, acetic acid, and water.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure HO-PEG8-OH.

A visual representation of the deprotection reaction is provided below.

Activation of HO-PEG8-OH and Ligand Conjugation

The choice of activation and conjugation chemistry depends on the functional groups available on the ligand. The following sections detail protocols for targeting primary amines and thiols, which are common functional groups in biomolecules.

This protocol involves the activation of the hydroxyl groups of HO-PEG8-OH to form N-Hydroxysuccinimidyl (NHS) esters, which then react with primary amines on the ligand to form stable amide bonds.[1][6]

Part A: Activation of HO-PEG8-OH to NHS-Ester-PEG8-NHS-Ester

Materials:

-

HO-PEG8-OH

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve HO-PEG8-OH in anhydrous DCM.

-

Add N,N'-Disuccinimidyl carbonate (2.2 equivalents) and triethylamine (2.5 equivalents) to the solution.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, wash the reaction mixture with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude NHS-activated PEG8 linker.

-

The crude product can be used directly in the next step or purified by column chromatography.

Part B: Conjugation to an Amine-Containing Ligand

Materials:

-

NHS-Ester-PEG8-NHS-Ester

-

Amine-containing ligand

-

Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer

-

Desalting column or dialysis equipment for purification

Procedure:

-

Dissolve the amine-containing ligand in the reaction buffer.

-